molecular formula C18H22N5O6PS B15342684 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate CAS No. 17176-44-2

3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate

Cat. No.: B15342684
CAS No.: 17176-44-2
M. Wt: 467.4 g/mol
InChI Key: RRGROXFLJUPTMK-UHFFFAOYSA-N
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Description

3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a thiazolium ring, and a pyridine carboxylate group, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-amino-2-methylpyrimidine with a thiazole derivative, followed by phosphorylation and subsequent carboxylation reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular pathways, leading to the disruption of metabolic processes in microorganisms or cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methyl-5-phosphooxymethylpyrimidine: Shares the pyrimidine core but lacks the thiazolium and pyridine carboxylate groups.

    Thiamine (Vitamin B1): Contains a similar thiazole ring but differs in its overall structure and biological function.

    Pyridoxal phosphate (Vitamin B6): Another pyridine derivative with distinct biochemical roles.

Uniqueness

3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

17176-44-2

Molecular Formula

C18H22N5O6PS

Molecular Weight

467.4 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;pyridine-3-carboxylate

InChI

InChI=1S/C12H17N4O4PS.C6H5NO2/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;8-6(9)5-2-1-3-7-4-5/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1-4H,(H,8,9)

InChI Key

RRGROXFLJUPTMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.C1=CC(=CN=C1)C(=O)[O-]

Origin of Product

United States

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